molecular formula C10H17N5 B13348155 N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B13348155
M. Wt: 207.28 g/mol
InChI Key: VTCRMDCJRGITHN-UHFFFAOYSA-N
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Description

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, connected via an ethane-1,2-diamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine can be achieved through various methods. . This method often requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, which is often employed in the synthesis of pyrimidine derivatives . Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Mechanism of Action

The mechanism of action of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is unique due to its combination of a pyrrolidine ring and a pyrimidine ring, which provides distinct structural and functional properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a pyrimidine moiety, which contributes to its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10H17N5
  • Molecular Weight: 207.28 g/mol
  • Structural Characteristics: The compound's structure allows for significant interactions with biological targets, making it of interest in pharmacology.

This compound exhibits various biological activities primarily through its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation: The compound acts as an antagonist or modulator for several receptors, influencing signaling pathways that can lead to anti-inflammatory and antitumor effects.
  • Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their conformational states, and thus modulating their activity.

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Effects: Studies suggest that the compound may reduce inflammation by modulating cytokine production and immune cell activity.
StudyFindings
Demonstrated anti-inflammatory properties in vitro.
Showed potential in reducing cytokine levels in animal models.
  • Antitumor Activity: Preliminary research indicates that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest.
StudyFindings
Exhibited cytotoxic effects on cancer cell lines.
Inhibited proliferation of A431 vulvar epidermal carcinoma cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Study : A study investigated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Antitumor Activity : In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. This suggests its potential application in cancer therapy .
  • Mechanistic Insights : Further investigations into the compound's mechanism revealed that it interacts with specific signaling pathways involved in cell survival and proliferation, particularly through modulation of the PI3K/Akt pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureBiological Activity
N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamineStructureSimilar anti-inflammatory properties but less potent than this compound.
6-methylpyrimidin-4-aminesStructureExhibits different solubility and biological properties; used in various synthetic pathways.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N'-(2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H17N5/c11-4-6-12-9-3-5-13-10(14-9)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14)

InChI Key

VTCRMDCJRGITHN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)NCCN

Origin of Product

United States

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